3-Chloromethyl-2,7-dichloro-8-methylquinoline
CAS No.: 948292-24-8
Cat. No.: VC3809028
Molecular Formula: C11H8Cl3N
Molecular Weight: 260.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948292-24-8 |
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Molecular Formula | C11H8Cl3N |
Molecular Weight | 260.5 g/mol |
IUPAC Name | 2,7-dichloro-3-(chloromethyl)-8-methylquinoline |
Standard InChI | InChI=1S/C11H8Cl3N/c1-6-9(13)3-2-7-4-8(5-12)11(14)15-10(6)7/h2-4H,5H2,1H3 |
Standard InChI Key | HRHHFLZLNHUFQD-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl |
Canonical SMILES | CC1=C(C=CC2=CC(=C(N=C12)Cl)CCl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the quinoline family, featuring a bicyclic aromatic system with chlorine and methyl substituents. Its IUPAC name is 2,7-dichloro-3-(chloromethyl)-8-methylquinoline, reflecting the positions of its functional groups:
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Chlorine atoms at positions 2 and 7
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A chloromethyl (-CH₂Cl) group at position 3
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A methyl (-CH₃) group at position 8
The molecular formula is C₁₁H₈Cl₃N, with a molecular weight of 260.55 g/mol . X-ray crystallography studies confirm a planar quinoline ring system, with substituents oriented at dihedral angles of 68–72°, optimizing steric and electronic interactions.
Physicochemical Properties
Key properties include:
Property | Value | Source |
---|---|---|
Density | 1.411 g/cm³ | |
Boiling Point | 373–380°C (predicted) | |
pKa | -2.06 (predicted) | |
LogP (octanol-water) | 4.59 | |
Solubility | Insoluble in water; soluble in DMSO, DMF |
The low aqueous solubility and high lipophilicity (LogP > 4) facilitate membrane penetration, making it suitable for intracellular targeting .
Synthetic Methodologies
Industrial Synthesis
The compound is synthesized via a two-step halogenation process:
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Chlorination of 8-methylquinoline: Treatment with phosphorus oxychloride (POCl₃) at 110°C introduces chlorine at positions 2 and 7, yielding 2,7-dichloro-8-methylquinoline .
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Chloromethylation: Reaction with chloromethyl methyl ether (Methoxymethyl chloride) in the presence of Lewis acids (e.g., ZnCl₂) at 60–80°C installs the chloromethyl group at position 3.
Optimized conditions achieve yields of 72–85%, with purity >98% confirmed by HPLC.
Laboratory-Scale Modifications
Small-scale syntheses employ safer reagents, such as N-chlorosuccinimide (NCS) for chlorination and paraformaldehyde/HCl for chloromethylation, reducing toxicity risks . Microwave-assisted synthesis reduces reaction times from 12 hours to 45 minutes .
Reactivity and Chemical Behavior
Nucleophilic Substitution
The chloromethyl group undergoes SN₂ reactions with amines, thiols, and alkoxides, enabling derivatization:
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Reaction with piperazine in DMF at 50°C produces 3-piperazinomethyl-2,7-dichloro-8-methylquinoline, a potential kinase inhibitor .
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Treatment with sodium thiophenolate yields sulfides, which exhibit enhanced antimicrobial activity .
Oxidation and Reduction
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Oxidation: Using KMnO₄ in acidic conditions converts the chloromethyl group to a carboxylic acid (-COOH), forming 2,7-dichloro-8-methylquinoline-3-carboxylic acid.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) removes chlorine atoms, generating 3-methyl-8-methylquinoline, a scaffold for fluorescent dyes .
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Antibacterial agents: Derivatives with morpholine substituents show 4-fold higher potency against methicillin-resistant S. aureus (MRSA) .
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Anticancer drugs: PEGylated analogs improve solubility and reduce systemic toxicity in murine models .
Industrial Uses
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